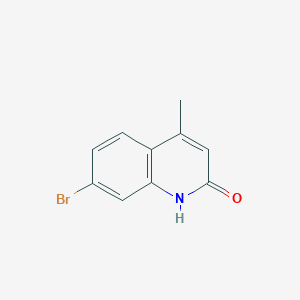

7-Bromo-4-methylquinolin-2(1h)-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 159382. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

7-bromo-4-methyl-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO/c1-6-4-10(13)12-9-5-7(11)2-3-8(6)9/h2-5H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLVDHSVVOTZPAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC2=C1C=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50303614 | |

| Record name | 7-bromo-4-methylquinolin-2(1h)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50303614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89446-51-5 | |

| Record name | 89446-51-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159382 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-bromo-4-methylquinolin-2(1h)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50303614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-bromo-4-methyl-1,2-dihydroquinolin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

7-Bromo-4-methylquinolin-2(1h)-one CAS number 89446-51-5 properties

An In-depth Technical Guide to 7-Bromo-4-methylquinolin-2(1H)-one (CAS: 89446-51-5)

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound is a heterocyclic organic compound belonging to the quinolinone class. The quinolinone scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][2] The presence of a bromine atom at the 7-position and a methyl group at the 4-position is anticipated to modulate its physicochemical properties and biological efficacy, making it a compound of interest for screening libraries and as a building block for more complex molecules. This document provides a technical overview of its known properties, a representative synthesis protocol, and standard methodologies for its evaluation.

Core Properties and Data

While extensive experimental data for this specific molecule is limited in publicly accessible literature, the following tables summarize its fundamental chemical and physical properties based on available information.

Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 89446-51-5 | [3] |

| Molecular Formula | C₁₀H₈BrNO | [3] |

| Molecular Weight | 238.08 g/mol | [3] |

| Appearance | Solid | [3] |

| Melting Point | 275-276 °C | |

| SMILES | O=C1NC2=CC(Br)=CC=C2C(C)=C1 | [3] |

| InChI Key | VLVDHSVVOTZPAH-UHFFFAOYSA-N | [3] |

| Topological Polar Surface Area | 29.1 Ų | |

| Hydrogen Bond Donors | 1 | |

| Hydrogen Bond Acceptors | 1 | |

| Rotatable Bonds | 0 |

Spectral and Analytical Data

| Data Type | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons on the quinolinone ring system, a singlet for the methyl group, and a broad singlet for the N-H proton. The bromine at C7 would influence the splitting patterns and chemical shifts of the protons on the benzo-fused ring. |

| ¹³C NMR | Resonances for ten distinct carbon atoms, including the carbonyl carbon (C2), the carbon bearing the bromine (C7), the methyl carbon, and the remaining aromatic and vinylic carbons. |

| Mass Spec. | A molecular ion peak (M+) and a characteristic M+2 peak of similar intensity, confirming the presence of a single bromine atom. |

| IR | Characteristic absorption bands for the N-H stretch (around 3200-3400 cm⁻¹), the C=O (amide) stretch (around 1650-1680 cm⁻¹), and C=C aromatic stretches. |

Synthesis and Experimental Protocols

The synthesis of 4-methylquinolin-2(1H)-ones is classically achieved via the Knorr quinoline synthesis or related methods involving the cyclization of a β-ketoanilide.[4] While a specific protocol for this exact compound is not detailed in the searched literature, the following is a representative experimental protocol based on this established methodology.

Representative Synthesis via Knorr Cyclization

The synthesis involves two primary steps: the formation of a β-ketoanilide intermediate from 3-bromoaniline and ethyl acetoacetate, followed by an acid-catalyzed intramolecular cyclization.

Caption: Knorr synthesis pathway for this compound.

Protocol 1: Synthesis of N-(3-bromophenyl)-3-oxobutanamide (Intermediate)

-

Materials:

-

3-Bromoaniline

-

Ethyl acetoacetate

-

Toluene (optional, for azeotropic removal of water/ethanol)

-

-

Procedure:

-

In a round-bottom flask, combine equimolar amounts of 3-bromoaniline and ethyl acetoacetate.

-

Heat the mixture at 110-130 °C for 2-4 hours. The reaction can be monitored by TLC for the disappearance of the starting aniline.

-

Allow the reaction mixture to cool to room temperature. The crude product may solidify upon cooling.

-

Recrystallize the crude solid from a suitable solvent (e.g., ethanol or hexane/ethyl acetate mixture) to yield the purified N-(3-bromophenyl)-3-oxobutanamide intermediate.

-

Protocol 2: Acid-Catalyzed Cyclization

-

Materials:

-

N-(3-bromophenyl)-3-oxobutanamide

-

Concentrated Sulfuric Acid (or Polyphosphoric Acid)

-

Crushed ice and water

-

-

Procedure:

-

Carefully add the purified N-(3-bromophenyl)-3-oxobutanamide intermediate (1 equivalent) in small portions to an excess of cold (0 °C) concentrated sulfuric acid with vigorous stirring.

-

After the addition is complete, allow the mixture to warm to room temperature and then gently heat to 60-80 °C for 1-2 hours.

-

Monitor the reaction by TLC until the intermediate is consumed.

-

Carefully pour the reaction mixture onto a large volume of crushed ice with constant stirring.

-

A precipitate will form. Collect the solid product by vacuum filtration.

-

Wash the solid thoroughly with water until the filtrate is neutral to pH paper.

-

Dry the solid product. Further purification can be achieved by recrystallization from a high-boiling solvent like glacial acetic acid or DMF to yield pure this compound.

-

Biological Activity and Evaluation

No specific biological activity or signaling pathway data has been published for this compound. However, the quinolinone class is rich in biological activity.[1] Substituted quinolines have shown potential as anticancer agents, and bromination can be a strategy to develop new antibacterial agents.[2][5] A logical first step in characterizing this compound would be to assess its general cytotoxicity against various cell lines.

Standard Experimental Workflow

The evaluation of a novel compound like this compound typically follows a standardized workflow.

Caption: General workflow for novel compound evaluation.

Protocol 3: Cytotoxicity Evaluation using MTT Assay

This protocol provides a standard method for assessing the effect of the compound on cell viability and proliferation.[1][4]

-

Materials:

-

Human cancer cell line (e.g., MCF-7 for breast cancer, HeLa for cervical cancer).[2]

-

Complete growth medium (e.g., DMEM with 10% FBS).

-

This compound (dissolved in DMSO to create a stock solution).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization solution (e.g., DMSO or acidified isopropanol).

-

96-well plates and a microplate reader.

-

-

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37 °C, 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of the title compound in culture medium. Add the diluted compound to the wells, ensuring each concentration is tested in triplicate. Include a vehicle control (DMSO-treated cells) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

-

Safety and Handling

-

Hazard Classification: Acutely toxic (Oral, Category 4).[3] May cause respiratory irritation.

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection. Use in a well-ventilated area or under a fume hood.

-

First Aid:

-

Inhalation: Move person to fresh air.

-

Skin Contact: Wash off with soap and plenty of water.

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.

-

Ingestion: Rinse mouth with water. Do not induce vomiting.

-

-

Storage: Keep container tightly closed in a dry, cool, and well-ventilated place.

-

Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.

References

- 1. benchchem.com [benchchem.com]

- 2. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 4. benchchem.com [benchchem.com]

- 5. Bromination of quinolin-4(1H)-ones as an efficient strategy for the development of new antibacterial agents | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

Physical and chemical properties of 7-Bromo-4-methylquinolin-2(1h)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Bromo-4-methylquinolin-2(1H)-one is a halogenated derivative of the quinolinone scaffold, a core structure in numerous biologically active compounds. This technical guide provides a comprehensive overview of its physical and chemical properties, a proposed synthetic route with detailed experimental considerations, and a summary of the potential, yet largely unexplored, biological activities. Due to the limited availability of specific experimental data for this compound, this guide draws upon information from structurally related molecules to provide a predictive and practical resource for researchers.

Physicochemical Properties

This compound is a solid compound with the molecular formula C₁₀H₈BrNO.[1] Key physical and chemical data are summarized in the table below. It is important to note that while basic identifiers are readily available, specific experimental data such as melting point, boiling point, and solubility are not widely reported in the literature. A commercial supplier, Sigma-Aldrich, indicates that they do not provide analytical data for this product, and the buyer is responsible for confirming its identity and purity.[1]

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₈BrNO | [1] |

| Molecular Weight | 238.08 g/mol | [1] |

| CAS Number | 89446-51-5 | [1] |

| Appearance | Solid | [1] |

| SMILES | O=C1NC2=CC(Br)=CC=C2C(C)=C1 | [1] |

| InChI | 1S/C10H8BrNO/c1-6-4-10(13)12-9-5-7(11)2-3-8(6)9/h2-5H,1H3,(H,12,13) | [1] |

| InChI Key | VLVDHSVVOTZPAH-UHFFFAOYSA-N | [1] |

Table 1: Physical and Chemical Properties of this compound.

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

A potential synthetic route to this compound could involve the reaction of 3-bromoaniline with ethyl acetoacetate to form an enamine intermediate, followed by thermal cyclization.

Figure 1: Proposed synthetic pathway for this compound.

General Experimental Protocol (Based on Conrad-Limpach Synthesis)

This protocol is a general guideline and would require optimization for the specific synthesis of this compound.

Step 1: Synthesis of Ethyl 3-(3-bromophenylamino)crotonate (Enamine Intermediate)

-

Materials: 3-Bromoaniline, ethyl acetoacetate, catalytic amount of a weak acid (e.g., acetic acid), and a suitable solvent (e.g., toluene).

-

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus, add equimolar amounts of 3-bromoaniline and ethyl acetoacetate in toluene.

-

Add a catalytic amount of acetic acid.

-

Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC).

-

Once the reaction is complete (as indicated by the disappearance of starting materials), allow the mixture to cool to room temperature.

-

Remove the solvent under reduced pressure to obtain the crude enamine intermediate. Purification can be achieved by recrystallization or column chromatography.

-

Step 2: Thermal Cyclization to this compound

-

Materials: Crude ethyl 3-(3-bromophenylamino)crotonate, high-boiling point solvent (e.g., diphenyl ether or Dowtherm A).

-

Procedure:

-

In a suitable reaction vessel, heat the high-boiling point solvent to approximately 250 °C.

-

Slowly add the crude enamine intermediate to the hot solvent.

-

Maintain the temperature and monitor the reaction by TLC.

-

Upon completion, allow the reaction mixture to cool. The product may precipitate upon cooling.

-

The crude product can be collected by filtration and purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

-

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the quinolinone ring, a singlet for the methyl group, and a singlet for the proton at the 3-position. The chemical shifts and coupling constants of the aromatic protons will be influenced by the bromo and methyl substituents.

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon, the carbons of the quinolinone ring system, and the methyl carbon.

Infrared (IR) Spectroscopy

The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the lactam, the C=O stretching of the carbonyl group, and C-H and C=C stretching vibrations of the aromatic ring.

Mass Spectrometry (MS)

The mass spectrum is expected to show a molecular ion peak (M⁺) and an M+2 peak of similar intensity, which is characteristic of a compound containing one bromine atom. Fragmentation patterns would likely involve the loss of CO and other small fragments.

Biological Activity and Potential Applications

Specific biological activity data for this compound is not extensively reported. However, the quinolinone scaffold is a well-known pharmacophore present in numerous compounds with a wide range of biological activities.

-

Anticancer Potential: Many quinoline and quinolinone derivatives have demonstrated significant cytotoxic activity against various cancer cell lines.[2] The mechanism of action often involves the inhibition of key enzymes in cancer cell proliferation and survival.

-

Antimicrobial Activity: The quinolone core is famously associated with antibacterial agents. While the specific activity of this compound is unknown, related bromo-substituted quinolinone derivatives have shown antifungal activity.[3]

-

Antiviral Activity: A structurally related compound, 3,3′-Methylenebis(7-bromo-4-hydroxyquinolin-2(1H)-one), has been predicted through in silico studies to inhibit the SARS-CoV-2 3C-like protease, suggesting potential antiviral applications for this class of compounds.[4]

Workflow for Biological Evaluation

For researchers interested in exploring the biological potential of this compound, a general workflow for initial screening is proposed below.

Figure 2: General workflow for the biological evaluation of this compound.

Conclusion

This compound is a substituted quinolinone with potential for further investigation in the fields of medicinal chemistry and drug discovery. While specific experimental data on its properties and synthesis are limited, this guide provides a foundational understanding based on available information and knowledge of related compounds. Further research is warranted to fully elucidate its physicochemical characteristics, optimize its synthesis, and explore its biological activity profile. The protocols and workflows outlined herein offer a starting point for researchers to unlock the potential of this and similar heterocyclic compounds.

References

- 1. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 2. 7-bromo-4-(dimethylamino)-1-phenyl-quinazolin-2(1H)-one | C16H14BrN3O | CID 153609008 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. 7-Bromo-3-[(7-bromo-4-hydroxy-2-oxo-1H-quinolin-3-yl)methyl]-4-hydroxy-1H-quinolin-2-one | covid19-help.org [covid19-help.org]

An In-depth Technical Guide to 7-Bromo-4-methylquinolin-2(1H)-one: Molecular Profile and Synthetic Strategy

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and a proposed synthetic pathway for 7-Bromo-4-methylquinolin-2(1H)-one, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The quinolinone scaffold is a privileged structure found in numerous biologically active molecules, and its halogenated derivatives are key subjects of investigation for novel therapeutic agents.

Core Molecular Data

This compound is a solid compound characterized by a quinolinone core structure, with a bromine substituent at the 7-position and a methyl group at the 4-position.[1] Its key molecular identifiers and properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₈BrNO | [1] |

| Molecular Weight | 238.08 g/mol | [1] |

| Physical Form | Solid | [1] |

| SMILES String | O=C1NC2=CC(Br)=CC=C2C(C)=C1 | [1] |

| InChI Key | VLVDHSVVOTZPAH-UHFFFAOYSA-N | [1] |

| Synonym | 7-bromo-4-methyl-carbostyril |

Proposed Synthetic Pathway

The synthesis of this compound can be achieved through a multi-step process, often involving the construction of the quinolinone ring followed by halogenation, or by utilizing a pre-halogenated starting material. A common and effective method for creating the 4-methylquinolin-2-one core is the Knorr quinoline synthesis, which involves the acid-catalyzed cyclization of a β-ketoanilide.

The following diagram illustrates a proposed logical workflow for the synthesis of this compound, starting from 3-bromoaniline.

Caption: Proposed Synthesis Workflow for this compound.

Experimental Protocols

The following is a representative experimental protocol for the synthesis of this compound based on established chemical principles for quinolinone synthesis.

Step 1: Synthesis of Ethyl 3-(3-bromophenylamino)but-2-enoate (Intermediate)

-

Reactants: In a round-bottom flask, combine equimolar amounts of 3-bromoaniline and ethyl acetoacetate.

-

Catalyst: Add a catalytic amount of a suitable acid (e.g., a few drops of glacial acetic acid or hydrochloric acid).

-

Reaction: Heat the mixture, typically at a temperature range of 80-120°C, with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) to observe the consumption of the starting materials.

-

Work-up: Once the reaction is complete, the mixture is cooled. The resulting crude anilinocrotonate can be purified, or in some procedures, used directly in the next step. Purification can be achieved by vacuum distillation or column chromatography.

Step 2: Cyclization to form this compound

-

Cyclization Agent: The crude or purified ethyl 3-(3-bromophenylamino)but-2-enoate is added slowly to a pre-heated strong acid, such as concentrated sulfuric acid or polyphosphoric acid, with vigorous stirring. The temperature is typically maintained above 100°C.

-

Reaction: The mixture is stirred at high temperature for a specified period (e.g., 1-3 hours) to ensure complete intramolecular cyclization.

-

Quenching: The hot reaction mixture is carefully poured onto crushed ice with stirring. This will cause the product to precipitate out of the acidic solution.

-

Isolation: The resulting solid precipitate is collected by vacuum filtration.

-

Washing: The collected solid is washed thoroughly with water until the filtrate is neutral to remove any residual acid, followed by washing with a cold solvent like ethanol or diethyl ether to remove soluble impurities.

-

Purification: The crude this compound can be further purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid, or DMF) to yield the final product. The purity can be confirmed by techniques such as NMR spectroscopy and mass spectrometry.

Biological Context and Potential Applications

While specific biological pathways for this compound are not extensively documented in publicly available literature, the broader class of quinolinone derivatives is known for a wide range of pharmacological activities. Bromination of the quinolinone core is a common strategy in medicinal chemistry to enhance potency and modulate pharmacokinetic properties.

Studies on related compounds suggest potential applications in areas such as:

-

Antibacterial Agents: The bromination of quinolin-4(1H)-ones has been explored as a strategy for developing new antibacterial agents.[2]

-

Anticancer Activity: Various substituted brominated quinolines have been synthesized and investigated for their potential as anticancer agents, showing inhibitory effects on cancer cell lines.

Further research, including in vitro and in vivo studies, is necessary to elucidate the specific biological targets and mechanisms of action for this compound. The synthetic protocol outlined in this guide provides a basis for producing this compound for such investigational purposes.

References

Spectroscopic Analysis of 7-Bromo-4-methylquinolin-2(1H)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) spectroscopic characteristics of 7-Bromo-4-methylquinolin-2(1H)-one. Due to the limited availability of experimentally verified ¹H and ¹³C NMR data for this specific compound in public databases, this document presents predicted spectral data and outlines a comprehensive experimental protocol for its acquisition and analysis. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of quinolinone derivatives in drug discovery and development.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are generated based on computational models and analysis of structurally similar compounds. It is crucial to note that experimental verification is required for precise structural elucidation.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11.8 | br s | 1H | N-H |

| ~7.8 | d | 1H | H-5 |

| ~7.4 | dd | 1H | H-6 |

| ~7.6 | d | 1H | H-8 |

| ~6.2 | s | 1H | H-3 |

| ~2.5 | s | 3H | -CH₃ |

Abbreviations: s = singlet, d = doublet, dd = doublet of doublets, br s = broad singlet

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~163 | C-2 |

| ~145 | C-4 |

| ~140 | C-8a |

| ~128 | C-6 |

| ~127 | C-5 |

| ~125 | C-4a |

| ~120 | C-8 |

| ~118 | C-7 |

| ~115 | C-3 |

| ~18 | -CH₃ |

Experimental Protocols for NMR Spectroscopy

To acquire high-quality ¹H and ¹³C NMR spectra of this compound, the following detailed experimental protocols are recommended.

Sample Preparation

-

Sample Weighing: Accurately weigh 5-10 mg of the synthesized and purified this compound for ¹H NMR analysis and 20-50 mg for ¹³C NMR analysis.

-

Solvent Selection: Utilize a high-purity deuterated solvent in which the compound is fully soluble. Deuterated dimethyl sulfoxide (DMSO-d₆) is often a suitable choice for quinolinone derivatives.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent within a clean, dry vial. Gentle vortexing or sonication can be used to aid dissolution.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube. To prevent issues with shimming, it is advisable to filter the solution through a small plug of glass wool placed inside the pipette during the transfer to remove any particulate matter.

NMR Instrument Parameters

The following are general instrument parameters that can be used as a starting point and should be optimized for the specific instrument and sample.

-

Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment (e.g., zg30).

-

Number of Scans: 16 to 64 scans, depending on the sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Acquisition Time: 2-4 seconds.

-

Spectral Width: A spectral width of -2 to 12 ppm is typically sufficient.

-

-

¹³C NMR Acquisition:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Number of Scans: 1024 to 4096 scans are typically required due to the lower natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: A spectral width of 0 to 200 ppm.

-

Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.

-

Phasing: Manually or automatically phase the spectrum to ensure all peaks have a positive, absorptive Lorentzian shape.

-

Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline across the spectrum.

-

Referencing: Reference the spectrum using the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C) or an internal standard such as tetramethylsilane (TMS).

-

Integration and Peak Picking: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons and pick all peaks in both ¹H and ¹³C spectra to determine their precise chemical shifts.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic analysis and characterization of this compound.

An In-depth Technical Guide on the Solubility of 7-Bromo-4-methylquinolin-2(1H)-one in DMSO and Methanol

For Researchers, Scientists, and Drug Development Professionals

Compound Overview

7-Bromo-4-methylquinolin-2(1H)-one is a solid heterocyclic compound with the molecular formula C₁₀H₈BrNO and a molecular weight of 238.08 g/mol . Its structure is characterized by a quinolinone core with a bromine substituent at the 7-position and a methyl group at the 4-position. Understanding its solubility is crucial for various applications, including in vitro assays, formulation development, and synthetic chemistry.

Data Presentation

Precise quantitative solubility data for this compound in DMSO and methanol are not publicly documented. The following table summarizes the status of the available data.

| Solvent | Chemical Formula | Solvent Type | Solubility Data |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | Data Not Publicly Available |

| Methanol | CH₄O | Polar Protic | Data Not Publicly Available |

Given the common solubility trends of similar organic molecules, it is anticipated that this compound exhibits higher solubility in organic solvents like DMSO and methanol compared to aqueous solutions. However, experimental verification is essential.

Experimental Protocols

To determine the precise solubility of this compound, the equilibrium shake-flask method is the recommended standard. This method ensures the determination of the thermodynamic equilibrium solubility.

Shake-Flask Method for Solubility Determination

Objective: To determine the thermodynamic equilibrium solubility of this compound in DMSO and methanol.

Materials:

-

This compound (solid)

-

High-purity DMSO and methanol (HPLC grade)

-

Analytical balance

-

Glass vials with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system or UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation is achieved.

-

Solvent Addition: Accurately add a known volume of the desired solvent (DMSO or methanol) to each vial.

-

Equilibration: Seal the vials and place them in an orbital shaker at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to reach thermodynamic equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Centrifuge the vials to further separate the solid from the supernatant.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant. To remove any remaining solid particles, filter the collected supernatant through a syringe filter.

-

Quantification: Prepare a series of standard solutions of the compound with known concentrations. Analyze both the standards and the filtered supernatant using a suitable analytical method like HPLC or UV-Vis spectrophotometry to determine the concentration of the dissolved compound.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the workflow for determining the solubility of a compound using the shake-flask method.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Logical Relationships in Solubility

The solubility of a compound is influenced by several interrelated factors. The diagram below outlines these key relationships.

Caption: Key Factors Influencing Compound Solubility.

The Rising Therapeutic Potential of Substituted Quinolinones: A Technical Guide to Their Biological Activities

For Immediate Release

Substituted quinolinone compounds are emerging as a significant class of heterocyclic molecules in drug discovery, demonstrating a broad spectrum of biological activities. This technical guide offers an in-depth analysis for researchers, scientists, and drug development professionals, detailing the quantitative efficacy, experimental evaluation, and mechanisms of action of these promising therapeutic agents. The quinolinone scaffold has proven to be a versatile backbone for the development of novel anticancer and antimicrobial agents.[1][2][3]

Quantitative Analysis of Biological Activity

The therapeutic potential of substituted quinolinone derivatives is underscored by their potent activity in preclinical studies. The following tables summarize the half-maximal inhibitory concentration (IC50) values for anticancer activity and the minimum inhibitory concentration (MIC) values for antimicrobial activity of representative compounds, providing a comparative overview of their efficacy.

Table 1: Anticancer Activity of Substituted Quinolinone Derivatives (IC50 in µM)

| Compound/Series | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |

| Quinoline 7 | 6-methoxy-8-[(2-furanylmethyl)amino]-4-methyl-5-(3-trifluoromethylphenyloxy)quinoline | T47D (Breast) | 0.016 | Not specified | [4] |

| Quinoline 13 | C-6 substituted 2-(3,4-methylenedioxyphenyl)quinoline | HeLa (Cervical) | 8.3 | KDM5A/4B/4A/HER-2 Regulation | [5] |

| Tetrahydroquinoline 18 | 4-acetamido-2-methyl-1,2,3,4-tetrahydroquinoline | HeLa (Cervical) | 13.15 | KDM5A/4B/4A/HER-2 Regulation | [5] |

| 2-phenylquinolin-4-amine 7a | 2-phenylquinolin-4-amine derivative | HT-29 (Colon) | 8.12 | Apoptosis Induction (Caspase-3) | [6] |

| 2-phenylquinolin-4-amine 7d | 2-phenylquinolin-4-amine derivative | HT-29 (Colon) | 9.19 | Apoptosis Induction (Caspase-3) | [6] |

| Tetrahydroquinolin-5(1H)-one 4j | 4,6,7,8-tetrahydroquinolin-5(1H)-one derivative | MCF-7 (Breast) | 0.003 | HER-2 & PDGFR-β Inhibition | [7] |

| 3,4-Dihydro-2(1H)-quinolinone D13 | N-(4-methoxybenzyl)-2-oxo-N-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydroquinoline-6-sulfonamide | HeLa (Cervical) | 1.34 | Tubulin Polymerization Inhibition | [8] |

| Tetrahydropyrrolo[1,2-a]quinolin-1(2H)-one 3c | 5-(3-hydroxyphenyl)-3,3a,4,5-tetrahydropyrrolo[1,2-a]quinolin-1(2H)-one | A549 (Lung) | 5.9 | Tubulin Polymerization Inhibition | [9] |

| Pyrazolo[4,3-f]quinoline 2E | Pyrazolo[4,3-f]quinoline derivative | Multiple | < 8 | Topoisomerase IIα Inhibition | [10] |

| Quinazolinone Hydrazide Triazole CM9 | Quinazolinone hydrazide triazole derivative | EBC-1 (Lung) | 8.6 | MET Kinase Inhibition | [3][11] |

| Quinoline derivative 4c | Not specified | MDA-MB-231 (Breast) | 17 | Tubulin Polymerization Inhibition | [12] |

Table 2: Antimicrobial Activity of Substituted Quinolinone Derivatives (MIC in µg/mL)

| Compound/Series | Bacterial/Fungal Strain | MIC (µg/mL) | Reference | |---|---|---| | α-aminophosphonate 9g | S. aureus | 0.25 - 128 |[13] | | α-aminophosphonate 10k | E. coli | 0.25 - 128 |[13] | | α-aminophosphonate 9g | C. albicans | 0.25 - 32 |[13] | | Quinoxaline 10 | C. albicans | 16 |[1] | | Quinoxaline 10 | A. flavus | 16 |[1] | | Quinoxaline 2d | E. coli | 8 |[1] | | Quinoxaline 3c | E. coli | 8 |[1] | | Quinoxaline 2d | B. subtilis | 16 |[1] | | Indolizinoquinoline-5,12-dione 7 | E. coli ATCC25922 | 2 |[14] | | Indolizinoquinoline-5,12-dione 7 | MRSA | 2 |[14] | | Quinolinequinone QQ6 | E. faecalis | 4.88 |[15] | | Quinolinequinone QQ1 | S. aureus | 1.22 |[15] | | Quinolinequinone QQ5 | S. aureus | 1.22 |[15] | | Quinolinequinone QQ6 | S. aureus | 1.22 |[15] |

Key Signaling Pathways and Mechanisms of Action

Substituted quinolinone compounds exert their biological effects through the modulation of various cellular signaling pathways critical for cell survival, proliferation, and pathogenesis.

One of the primary mechanisms of anticancer activity involves the inhibition of key enzymes in signal transduction pathways. Several quinolinone derivatives have been identified as potent inhibitors of receptor tyrosine kinases (RTKs) such as EGFR, HER-2, PDGFR-β, and MET.[3][7][11] Inhibition of these kinases disrupts downstream signaling cascades, including the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in cancer.

Caption: Inhibition of Receptor Tyrosine Kinases by substituted quinolinones blocks the PI3K/Akt/mTOR signaling pathway.

Another significant anticancer mechanism is the disruption of microtubule dynamics through the inhibition of tubulin polymerization.[8][9][12] By binding to tubulin, these compounds prevent the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

Furthermore, certain quinolinone derivatives function as topoisomerase inhibitors.[10][16] Topoisomerases are essential enzymes that regulate DNA topology, and their inhibition leads to DNA damage and cell death. This mechanism is also a hallmark of several established chemotherapeutic agents.

The antibacterial activity of quinolones is primarily attributed to the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication, repair, and recombination.

Experimental Protocols

A generalized workflow for the initial assessment of the biological activity of novel substituted quinolinone compounds is outlined below. This workflow can be adapted based on the specific biological activity being investigated.

Caption: General experimental workflow for evaluating the biological activity of substituted quinolinone compounds.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[17]

-

Compound Treatment: Prepare serial dilutions of the test compounds in complete cell culture medium. The final concentration of the solvent (e.g., DMSO) should be non-toxic to the cells (typically <0.5%). Add the diluted compounds to the wells and incubate for 48-72 hours.[17]

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells with active metabolism will convert the MTT into a purple formazan product.[17]

-

Solubilization and Measurement: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals. Measure the absorbance at a wavelength of 570 nm using a microplate reader.[17]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.[17]

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[18]

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (bacteria or fungi) equivalent to a 0.5 McFarland standard.[18]

-

Serial Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate containing an appropriate growth medium.[18]

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).[18]

-

Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism being tested.[18]

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[18]

Topoisomerase II Inhibition Assay

This assay measures the ability of a compound to inhibit the relaxation of supercoiled DNA by topoisomerase II.

-

Reaction Setup: Prepare a reaction mixture containing supercoiled plasmid DNA, topoisomerase II enzyme, and the test compound at various concentrations in an appropriate assay buffer.[19]

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).

-

Reaction Termination: Stop the reaction by adding a stop buffer containing a protein denaturant (e.g., SDS) and a loading dye.

-

Agarose Gel Electrophoresis: Separate the different DNA topoisomers (supercoiled, relaxed, and nicked) by agarose gel electrophoresis.

-

Visualization and Analysis: Stain the gel with a DNA intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light. A compound that inhibits topoisomerase II will result in a higher proportion of supercoiled DNA compared to the control.[19]

Tubulin Polymerization Inhibition Assay

This assay measures the effect of a compound on the in vitro polymerization of tubulin.

-

Tubulin Preparation: Purified tubulin is kept on ice to prevent spontaneous polymerization.

-

Reaction Initiation: The test compound is added to a solution of tubulin in a polymerization buffer. The reaction is initiated by raising the temperature to 37°C.

-

Monitoring Polymerization: The extent of tubulin polymerization is monitored over time by measuring the increase in absorbance at 340 nm in a spectrophotometer.

-

Data Analysis: The IC50 value for the inhibition of tubulin polymerization is determined by comparing the rate and extent of polymerization in the presence of the test compound to a control.[12]

Conclusion

Substituted quinolinone derivatives represent a highly promising and versatile class of compounds with significant potential for the development of new anticancer and antimicrobial therapies. Their diverse mechanisms of action, including the inhibition of key enzymes in critical signaling pathways and the disruption of essential cellular processes, provide multiple avenues for therapeutic intervention. The experimental protocols detailed in this guide offer a robust framework for the continued investigation and optimization of these potent biological agents. Further research into the structure-activity relationships and pharmacokinetic properties of substituted quinolinones will be crucial in translating their preclinical efficacy into clinical success.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors [frontiersin.org]

- 4. Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. benthamdirect.com [benthamdirect.com]

- 7. Design and green synthesis of novel quinolinone derivatives of potential anti-breast cancer activity against MCF-7 cell line targeting multi-receptor tyrosine kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis and evaluation of tetrahydropyrrolo[1,2-a]quinolin-1(2H)-ones as new tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and potential antimicrobial activity of novel α-aminophosphonates derivatives bearing substituted quinoline or quinolone and thiazole moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. Synthesis and Evaluation of Antiproliferative Activity, Topoisomerase IIα Inhibition, DNA Binding and Non-Clinical Toxicity of New Acridine–Thiosemicarbazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Discovery and history of quinolinone derivatives in medicinal chemistry

An In-depth Technical Guide on the Discovery, History, and Application of Quinolinone Derivatives in Drug Development

The quinolinone scaffold, a bicyclic heterocyclic system, stands as a privileged structure in the landscape of medicinal chemistry. Its journey from an accidental discovery to a cornerstone of modern therapeutics is a testament to the power of chemical innovation and the relentless pursuit of novel disease treatments. This technical guide provides a comprehensive overview of the discovery and historical development of quinolinone derivatives, their diverse therapeutic applications, and the experimental methodologies that have underpinned their evolution. For researchers, scientists, and drug development professionals, this document offers a detailed exploration of the quinolinone core, supported by quantitative data, experimental protocols, and visualizations of key biological pathways.

A Serendipitous Beginning: The Dawn of the Quinolone Era

The story of quinolinone-based drugs begins not with a targeted design, but with a serendipitous observation. In 1962, while attempting to synthesize the antimalarial drug chloroquine, George Lesher and his colleagues at the Sterling-Winthrop Research Institute isolated a byproduct with unexpected antibacterial activity.[1] This compound, nalidixic acid, was technically a naphthyridone but is widely considered the progenitor of the entire quinolone class of antibiotics.[1][2][3][4] Its introduction into clinical practice in 1967 for the treatment of urinary tract infections marked the genesis of a new and powerful class of antibacterial agents.[1][2][3]

The initial quinolones, including nalidixic acid, had a limited spectrum of activity, primarily targeting Gram-negative bacteria.[2] The major breakthrough came in the 1970s and 1980s with the introduction of a fluorine atom at the C-6 position of the quinolone ring, giving rise to the fluoroquinolones.[1][2][3] This modification dramatically expanded the antibacterial spectrum to include Gram-positive bacteria and improved the pharmacokinetic properties of these drugs.[1][2] Norfloxacin, developed in 1978, was a key milestone, and the subsequent development of ciprofloxacin in 1981 solidified the fluoroquinolones as a cornerstone of antibacterial therapy.[1][2] Over the decades, further structural modifications have led to the classification of quinolone antibiotics into generations, each with an enhanced spectrum of activity and improved safety profiles.[2]

Beyond Bacteria: The Versatility of the Quinolinone Scaffold

While the initial success of quinolinones was firmly rooted in their antibacterial prowess, the inherent versatility of the quinolinone scaffold soon led to its exploration in a multitude of other therapeutic areas. Medicinal chemists recognized that the quinolinone core could be functionalized at various positions to interact with a wide range of biological targets. This has led to the discovery and development of quinolinone derivatives with potent anticancer, anti-inflammatory, and other pharmacological activities.[5]

In oncology, quinolinone derivatives have emerged as a significant class of therapeutic agents.[5][6] Their mechanisms of action are diverse and include the inhibition of tyrosine kinases, disruption of tubulin polymerization, and induction of apoptosis.[5] The development of quinoline-based tyrosine kinase inhibitors, in particular, has been a major focus, leading to targeted cancer therapies.[7]

The anti-inflammatory potential of quinolinone derivatives has also been extensively investigated.[8] These compounds have been shown to inhibit key inflammatory mediators such as cyclooxygenase (COX) and phosphodiesterase 4 (PDE4), offering potential new avenues for the treatment of a range of inflammatory diseases.[8]

Quantitative Data on the Biological Activity of Quinolinone Derivatives

The development of quinolinone derivatives has been guided by extensive structure-activity relationship (SAR) studies, with quantitative data on their biological activity being paramount. The following tables summarize key in vitro activity data for representative quinolinone derivatives across different therapeutic areas.

Table 1: Minimum Inhibitory Concentration (MIC) of Fluoroquinolone Antibiotics

| Compound | Generation | Gram-Positive Bacteria (MIC90, µg/mL) | Gram-Negative Bacteria (MIC90, µg/mL) |

| Nalidixic Acid | First | >32 | 8-16 |

| Ciprofloxacin | Second | 0.5-2.0 | 0.06-1.0 |

| Levofloxacin | Third | 0.5-2.0 | 0.12-2.0 |

| Moxifloxacin | Fourth | 0.12-0.5 | 0.06-1.0 |

Note: MIC90 values are generalized and can vary depending on the specific bacterial species and strain.

Table 2: In Vitro Anticancer Activity of Representative Quinolinone Derivatives

| Compound | Target/Mechanism | Cancer Cell Line | IC50 (µM) |

| Sunitinib | Tyrosine Kinase Inhibitor | Various | 0.01 - 0.1 |

| Bosutinib | Tyrosine Kinase Inhibitor | Various | 0.02 - 0.2 |

| Amsacrine | Topoisomerase II Inhibitor | Various | 0.1 - 1.0 |

| Voreloxin | Topoisomerase II Inhibitor | Various | 0.1 - 1.0 |

| Unnamed Quinoline Derivative | Enhancer of Zeste Homologue (EZH2) Inhibitor | HCT-15 (colon) | 0.5 |

| Unnamed 7-chloro-4-quinolinylhydrazone derivative | Cytotoxic Agent | SF-295 (CNS) | 0.314 |

Table 3: In Vitro Anti-inflammatory Activity of Representative Quinolinone Derivatives

| Compound | Target/Mechanism | Assay | IC50 (µM) |

| Unnamed Quinoline Derivative | PDE4 Inhibitor | PDE4 Enzyme Assay | 0.01 |

| Unnamed Quinoline Derivative | COX-2 Inhibitor | COX-2 Enzyme Assay | 0.2 |

| Unnamed Quinoline Derivative | TRPV1 Antagonist | Calcium Influx Assay | 0.5 |

| Quinoline-4-carboxylic acid | Inhibition of LPS-induced inflammation | RAW264.7 macrophages | ~10 |

Key Signaling Pathways and Mechanisms of Action

The therapeutic effects of quinolinone derivatives are a direct result of their interaction with specific molecular targets and the subsequent modulation of key signaling pathways.

Antibacterial Activity: Inhibition of DNA Gyrase and Topoisomerase IV

The antibacterial action of quinolones is a classic example of targeted therapy. These drugs inhibit two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[9] Both enzymes are crucial for DNA replication, transcription, and repair. By binding to the enzyme-DNA complex, quinolones stabilize the cleaved DNA strands, leading to double-strand breaks and ultimately bacterial cell death.[9]

Anticancer Activity: Targeting Tyrosine Kinases

Many quinolinone derivatives exert their anticancer effects by inhibiting receptor tyrosine kinases (RTKs).[7] RTKs are crucial components of signaling pathways that regulate cell growth, proliferation, and survival. In many cancers, these pathways are constitutively active, leading to uncontrolled cell division. Quinolinone-based inhibitors bind to the ATP-binding site of the kinase domain, preventing phosphorylation and activation of downstream signaling molecules.

Anti-inflammatory Activity: Phosphodiesterase 4 (PDE4) Inhibition

Certain quinolinone derivatives have been identified as potent inhibitors of phosphodiesterase 4 (PDE4), an enzyme that plays a critical role in regulating inflammation.[8][10] PDE4 degrades cyclic adenosine monophosphate (cAMP), a second messenger that has broad anti-inflammatory effects. By inhibiting PDE4, these quinolinone compounds increase intracellular cAMP levels, leading to the suppression of pro-inflammatory cytokine production and a reduction in the activity of inflammatory cells.[11][12]

Experimental Protocols

The synthesis and biological evaluation of quinolinone derivatives involve a range of established experimental protocols. The following provides an overview of key methodologies.

General Synthesis of the Quinolone Core: The Gould-Jacobs Reaction

A common and versatile method for constructing the quinolin-4-one core is the Gould-Jacobs reaction.[13] This reaction involves the condensation of an aniline with an ethoxymethylenemalonate ester, followed by thermal cyclization and subsequent hydrolysis and decarboxylation.[13]

Step 1: Condensation An appropriately substituted aniline is reacted with diethyl ethoxymethylenemalonate, typically at elevated temperatures, to form an anilinomethylenemalonate intermediate.

Step 2: Thermal Cyclization The intermediate is heated in a high-boiling point solvent, such as Dowtherm A, to induce cyclization and form the 4-hydroxy-3-quinolinecarboxylate ester.

Step 3: Hydrolysis and Decarboxylation The ester is then hydrolyzed to the corresponding carboxylic acid using a base, such as sodium hydroxide, followed by decarboxylation upon heating in an acidic medium to yield the final quinolin-4-one product.[13]

In Vitro Cytotoxicity Evaluation: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxic effects of potential anticancer compounds.[14][15][16]

Protocol:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.[14][15]

-

Compound Treatment: The cells are then treated with various concentrations of the quinolinone derivative for a specified period (e.g., 48 or 72 hours).[14]

-

MTT Addition: After the incubation period, MTT solution is added to each well, and the plate is incubated for a further 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.[14][15][16]

-

Solubilization: A solubilizing agent, such as DMSO or a detergent solution, is added to dissolve the formazan crystals.[14][15]

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.[14][16] The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is then calculated.[14]

The Future of Quinolinone Derivatives in Medicinal Chemistry

The journey of quinolinone derivatives, from an accidental discovery to a diverse class of therapeutic agents, is far from over. The continued exploration of this versatile scaffold holds immense promise for the development of new and improved treatments for a wide range of diseases. Advances in synthetic chemistry, computational modeling, and our understanding of disease biology will undoubtedly fuel the discovery of novel quinolinone-based drugs with enhanced potency, selectivity, and safety profiles. The quinolinone core, a true success story in medicinal chemistry, is poised to remain a critical component in the armamentarium of drug discovery for years to come.

References

- 1. researchgate.net [researchgate.net]

- 2. academic.oup.com [academic.oup.com]

- 3. The quinolones: decades of development and use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. benthamdirect.com [benthamdirect.com]

- 8. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. PDE4 inhibitors as new anti-inflammatory drugs: effects on cell trafficking and cell adhesion molecules expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. benchchem.com [benchchem.com]

- 15. atcc.org [atcc.org]

- 16. MTT assay protocol | Abcam [abcam.com]

7-Bromo-4-methylquinolin-2(1H)-one: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and handling precautions for 7-Bromo-4-methylquinolin-2(1H)-one (CAS No: 89446-51-5). The information herein is intended to equip laboratory personnel with the necessary knowledge to handle this chemical compound safely.

Chemical Identification and Physical Properties

| Identifier | Value | Reference |

| Chemical Name | This compound | [1][2] |

| CAS Number | 89446-51-5 | [1] |

| Molecular Formula | C₁₀H₈BrNO | [1][2] |

| Molecular Weight | 238.08 g/mol | [1][2] |

| Physical Form | Solid | [1] |

Hazard Identification and Classification

This compound is classified as hazardous. The primary known hazard is acute oral toxicity.

| Hazard Classification | Category | GHS Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | GHS07 | Warning | H302: Harmful if swallowed |

| Specific target organ toxicity - single exposure | - | - | - | May cause respiratory irritation |

Note: The chemical, physical, and toxicological properties of this compound have not been thoroughly investigated.[2][3]

First Aid Measures

Immediate medical attention is recommended in case of exposure. Always show the safety data sheet to the attending physician.[2]

| Exposure Route | First Aid Protocol |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[2] |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a physician.[2] |

| Skin Contact | Immediately wash off with soap and plenty of water. Remove contaminated clothing. If skin irritation persists, call a physician.[2][4] |

| Eye Contact | Rinse cautiously and thoroughly with plenty of water for at least 15 minutes, including under the eyelids. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a physician.[2][4] |

Safe Handling and Storage Protocols

Adherence to proper handling and storage procedures is critical to minimize risk.

Engineering Controls

-

Work with this compound in a designated, well-ventilated area, preferably within a chemical fume hood to control airborne dust.[4]

-

Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[4]

Personal Protective Equipment (PPE)

| Protection Type | Specification | Purpose |

| Eye and Face Protection | Chemical safety goggles or a face shield.[4] | To prevent eye contact which can lead to serious eye damage.[4] |

| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber), a lab coat, and closed-toe shoes.[4] | To prevent skin contact and absorption.[4] |

| Respiratory Protection | A NIOSH-approved respirator may be required for operations with the potential for dust or aerosol generation.[4][5] | To prevent inhalation of the substance.[4] |

Work Practices

-

Avoid creating dust when handling the solid material.[2]

-

Do not eat, drink, or smoke in the laboratory.

-

Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[4]

-

Keep the container tightly closed when not in use.[4]

Storage

-

Store in a dry, cool, and well-ventilated place.[5]

-

Keep container tightly closed.[5]

-

Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[5]

Accidental Release and Disposal Measures

Accidental Release

-

Evacuate personnel to a safe area.[2]

-

Wear appropriate personal protective equipment (PPE) as outlined in Section 4.2.

-

Avoid dust formation.[2]

-

Sweep up the spilled material and place it into a suitable, closed container for disposal.[2]

-

Do not let the product enter drains.[2]

Disposal

-

Dispose of the unused product and its container in accordance with local, regional, and national regulations.[4]

-

It is recommended to contact a licensed professional waste disposal service.[2]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2]

-

Specific Hazards: Fine dust dispersed in air may ignite.[5] Hazardous decomposition products include carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen bromide gas.

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[2]

Logical Workflow for Safe Handling

Caption: Logical workflow for the safe handling of this compound.

References

InChI key and SMILES string for 7-Bromo-4-methylquinolin-2(1h)-one

This technical guide provides a comprehensive overview of 7-Bromo-4-methylquinolin-2(1H)-one, a substituted quinolinone of interest to researchers and professionals in the fields of medicinal chemistry and drug development. This document details its chemical identifiers, a plausible synthetic route with an experimental protocol, methods for biological evaluation, and its potential interaction with cellular signaling pathways.

Core Chemical Information

This compound is a heterocyclic organic compound featuring a quinolinone core structure. The presence of a bromine atom and a methyl group on the bicyclic system offers opportunities for further chemical modification and exploration of its structure-activity relationships.

Chemical Identifiers:

| Identifier | Value |

| InChIKey | VLVDHSVVOTZPAH-UHFFFAOYSA-N |

| SMILES | O=C1NC2=CC(Br)=CC=C2C(C)=C1 |

| CAS Number | 89446-51-5 |

| Molecular Formula | C₁₀H₈BrNO |

| Molecular Weight | 238.08 g/mol |

Synthesis Protocol

Proposed Synthetic Pathway:

A plausible synthetic route involves the reaction of 3-bromoaniline with ethyl acetoacetate to form an enamine intermediate, which is then cyclized at high temperature to yield the desired product.

Experimental Protocol:

Step 1: Synthesis of Ethyl 3-(3-bromophenylamino)crotonate (Enamine Intermediate)

-

Materials: 3-Bromoaniline, Ethyl acetoacetate, Glacial acetic acid (catalyst), Toluene.

-

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine equimolar amounts of 3-bromoaniline and ethyl acetoacetate in toluene.

-

Add a catalytic amount of glacial acetic acid to the mixture.

-

Heat the reaction mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap, indicating the completion of the condensation reaction.[1]

-

After cooling to room temperature, the solvent is removed under reduced pressure to yield the crude ethyl 3-(3-bromophenylamino)crotonate.

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol.

-

Step 2: Thermal Cyclization to 7-Bromo-4-hydroxy-2-methylquinoline

-

Materials: Ethyl 3-(3-bromophenylamino)crotonate, High-boiling point solvent (e.g., Dowtherm A).

-

Procedure:

-

The purified ethyl 3-(3-bromophenylamino)crotonate is added to a high-boiling point solvent in a reaction vessel suitable for high-temperature reactions.

-

The mixture is heated to approximately 250 °C to induce intramolecular cyclization and elimination of ethanol.[1]

-

The reaction is monitored for its completion, which can take from a few minutes to several hours.

-

Upon completion, the reaction mixture is allowed to cool, leading to the precipitation of the solid product.

-

The precipitated 7-Bromo-4-hydroxy-2-methylquinoline is collected by filtration and washed with a suitable solvent (e.g., hexane or ether) to remove the high-boiling solvent and any soluble impurities.

-

Further purification can be achieved by recrystallization from a solvent such as dimethylformamide (DMF).

-

Biological Activity Evaluation

While specific biological activity data for this compound is not extensively documented in publicly available literature, quinolinone derivatives are known to exhibit a wide range of pharmacological activities, including anticancer and antimicrobial effects. The following are standard experimental protocols that can be employed to assess the biological potential of this compound.

Anticancer Activity Screening (MTT Assay):

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

-

Protocol:

-

Cell Seeding: Plate human cancer cell lines (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of this compound and incubate for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[2]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to a vehicle control and determine the IC50 value.

-

Antibacterial Activity Screening (Broth Microdilution Method):

This method determines the minimum inhibitory concentration (MIC) of a compound against various bacterial strains.

-

Protocol:

-

Compound Dilution: Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculation: Add a standardized inoculum of the test bacteria to each well.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

Potential Signaling Pathway Involvement

Some quinolone-2(1H)-one derivatives have been identified as inhibitors of the Hedgehog signaling pathway (HSP).[3] This pathway plays a crucial role in embryonic development and its aberrant activation is implicated in several types of cancer. Inhibition of this pathway can lead to a reduction in the expression of Gli transcription factors, which are key mediators of Hedgehog signaling.

Below is a simplified diagram illustrating the canonical Hedgehog signaling pathway and the potential point of inhibition by a quinolinone derivative.

Caption: A simplified diagram of the Hedgehog signaling pathway and a potential point of inhibition by a quinolinone derivative.

References

Quinolinone Compounds: A Comprehensive Technical Guide to Natural Sources, Analogs, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinolinone scaffolds are privileged heterocyclic structures that form the core of a multitude of natural products and synthetic compounds with significant and diverse biological activities. Found in plants, fungi, and bacteria, these compounds have garnered substantial interest in the fields of medicinal chemistry and drug discovery. Their derivatives have demonstrated a broad spectrum of pharmacological properties, including anticancer, antibacterial, antifungal, anti-inflammatory, and antiviral activities. This technical guide provides an in-depth overview of the natural sources of quinolinone compounds, their synthetic analogs, detailed experimental protocols for their isolation and evaluation, and an exploration of the key signaling pathways they modulate.

Natural Sources of Quinolinone Compounds

Quinolinone alkaloids are secondary metabolites produced by a variety of organisms. The primary natural sources include plants, fungi, and bacteria.

Plant-Derived Quinolinones

The plant kingdom is a rich source of quinolinone alkaloids, with the Rutaceae family being particularly prominent. Species such as Ruta graveolens (common rue) are known to produce a variety of these compounds.[1][2]

Table 1: Examples of Plant-Derived Quinolinone Compounds

| Compound Name | Plant Source | Part of Plant | Reference |

| 1-methyl-2-[6'-(3'',4''-methylenedioxyphenyl)hexyl]-4-quinolone | Ruta graveolens | Leaves | [1] |

| (4S) 1,4-dihydro-4-methoxy-1,4-dimethyl-3-(3-methylbut-2-enyl)quinoline 2,7-diol | Ruta graveolens | Leaves | [2] |

Fungal-Derived Quinolinones

Fungi, particularly of the Penicillium genus, are a prolific source of structurally diverse quinolinone compounds. These microorganisms often produce unique derivatives with potent biological activities.

Table 2: Examples of Fungal-Derived Quinolinone Compounds

| Compound Name | Fungal Source | Biological Activity | Reference |

| Pesimquinolones I and J | Penicillium simplicissimum | Inhibitory activity on NO production | [3] |

| Penicilloneines A and B | Penicillium sp. GGF16-1-2 (starfish-derived) | Antifungal | [4] |

| Diastereomeric quinolinones | Penicillium janczewskii (marine-derived) | Cytotoxic (moderate specificity on SKOV-3 cells) | [5] |

Bacterial-Derived Quinolinones

Certain bacteria, notably Pseudomonas aeruginosa, produce 2-alkyl-4-quinolones (AQs) that act as signaling molecules in quorum sensing, a mechanism of bacterial communication that regulates virulence gene expression.[6]

Table 3: Examples of Bacterial-Derived Quinolinone Compounds

| Compound Name | Bacterial Source | Function | Reference |

| 2-heptyl-4-quinolone (HHQ) | Pseudomonas aeruginosa | Quorum sensing signal | [7] |

| 2-nonyl-4-quinolone (NHQ) | Pseudomonas aeruginosa | Quorum sensing signal | [7] |

| 2-undecyl-4-quinolone | Pseudomonas aeruginosa | Quorum sensing signal | [7] |

| 2-undecen-1′-yl-4-quinolone | Pseudomonas aeruginosa | Quorum sensing signal | [7] |

Synthetic Analogues of Quinolinone Compounds

The structural simplicity and significant bioactivity of the quinolinone scaffold have inspired the synthesis of a vast number of analogues. A major class of synthetic quinolones are the fluoroquinolones, which are widely used as broad-spectrum antibiotics.[8]

Table 4: Examples of Synthetic Quinolinone Analogues and their Biological Activities

| Compound Class/Name | Key Structural Feature | Primary Biological Activity | Reference |

| Fluoroquinolones (e.g., Ciprofloxacin) | Fluorine atom at C-6 | Antibacterial (DNA gyrase/topoisomerase IV inhibitor) | [9] |

| 4,6,7,8-tetrahydroquinolin-5(1H)-ones | Tetrahydroquinolinone core | Anticancer (HER-2 and PDGFR-β inhibition) | |

| Quinoline-5-sulfonamides | Sulfonamide group at C-5 | Anticancer, Antibacterial | [10] |

| Iodo-quinoline derivatives | Iodine substitution | Antimicrobial | [11] |

Experimental Protocols

Isolation of Quinolinone Compounds from Natural Sources

-

Extraction: Air-dried and powdered plant material (e.g., leaves) is macerated with a suitable solvent like methanol at room temperature for an extended period (e.g., 20 days). The extract is then filtered and concentrated under reduced pressure.[12]

-

Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to yield different fractions.

-

Chromatographic Separation: The bioactive fraction (e.g., ethyl acetate fraction) is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., n-hexane-ethyl acetate).

-

Purification: Fractions showing promising activity are further purified by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield pure compounds.[12]

-

Culturing and Extraction: The fungus is cultivated in a suitable liquid or solid medium. The culture broth and/or mycelium are extracted with an organic solvent like ethyl acetate.[13]

-

Concentration: The organic extract is concentrated in vacuo to yield a crude extract.

-

Chromatographic Purification: The crude extract is subjected to a series of chromatographic techniques, including column chromatography on silica gel and Sephadex LH-20, followed by preparative HPLC to isolate pure quinolinone compounds.[3]

-

Extraction: The bacterial culture supernatant is extracted with an appropriate organic solvent such as ethyl acetate.[6]

-

Separation and Quantification: The extracted quinolones can be separated and quantified using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[6][14]

Synthesis of Quinolinone Analogues

Numerous synthetic methods have been developed for the construction of the quinolinone scaffold. The Gould-Jacobs reaction and the Combes quinoline synthesis are two classical and versatile methods.[15]

-

Reaction Setup: In a reaction vessel, dissolve the desired aniline and β-diketone in a suitable solvent.

-

Condensation: Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid) and heat the mixture to facilitate the condensation reaction.

-

Cyclization: The intermediate enamine undergoes thermal or acid-catalyzed cyclization to form the quinoline ring.

-

Workup and Purification: The reaction mixture is neutralized, and the product is extracted with an organic solvent. The crude product is then purified by recrystallization or column chromatography.[15]

Biological Activity Assays

-

Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test quinolinone compounds for a specified duration (e.g., 48 or 72 hours).

-